Cas no 63886-18-0 (4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate)

4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate structure
63886-18-0 structure
Nome del prodotto:4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate
Numero CAS:63886-18-0
MF:C51H66N4O8
MW:863.091754436493
CID:1661774
PubChem ID:6446694

4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,1-[(1E,3E)-4-methyl-5-pyrrolidin-1-ium-1-ylidenepenta-1,3-dienyl]pyrrolidine,dihydrate
    • 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium
    • 4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid
    • dihydrate
    • 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium pamoate dihydrate
    • Pyrrolidinium, 1-(2-methyl-5-pyrrolidino-2,4-pentadienylidene)-, pamoate, dihydrate
    • 63886-18-0
    • DTXSID20213473
    • 4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate
    • Inchi: InChI=1S/C23H16O6.2C14H23N2.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-14(13-16-10-4-5-11-16)7-6-12-15-8-2-3-9-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-7,12-13H,2-5,8-11H2,1H3;2*1H2/q;2*+1;;
    • Chiave InChI: BVWDWBBIQPIAHW-UHFFFAOYSA-N
    • Sorrisi: CC(=CC=CN1CCCC1)C=[N+]2CCCC2.CC(=CC=CN1CCCC1)C=[N+]2CCCC2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O.O

Proprietà calcolate

  • Massa esatta: 643.30209
  • Massa monoisotopica: 862.488065
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 10
  • Complessità: 867
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 130

Proprietà sperimentali

  • Punto di ebollizione: 642.7°C at 760 mmHg
  • Punto di infiammabilità: 356.5°C
  • PSA: 184.31
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd